[4-(METHYLSULFONYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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Overview
Description
4-(METHYLSULFONYL)PIPERAZINOMETHANONE: is a chemical compound that features a piperazine ring substituted with a methylsulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Aza-Michael addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions results in the formation of substituted piperazines.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The piperazine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and hydroxylamines.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated piperazines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials for various industrial applications.
Mechanism of Action
The mechanism by which 4-(METHYLSULFONYL)PIPERAZINOMETHANONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
- 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
- 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
- 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
Uniqueness:
- The specific substitution pattern on the piperazine ring and the presence of both methylsulfonyl and nitrophenyl groups confer unique chemical and biological properties to 4-(METHYLSULFONYL)PIPERAZINOMETHANONE .
- Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities.
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-21(19,20)14-8-6-13(7-9-14)12(16)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGONUUDVNWONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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